molecular formula C8H4O3S B13698455 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B13698455
M. Wt: 180.18 g/mol
InChI Key: ODPJSNSWGNLXLK-UHFFFAOYSA-N
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Description

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4O3S It is characterized by a benzodioxole ring fused with a thioxo group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves a nucleophilic substitution reaction. One common method is the reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane, which results in the formation of the benzodioxole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the thioxo group under basic conditions.

Major Products Formed

    Oxidation: 2-Thioxobenzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: 2-Thioxobenzo[d][1,3]dioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzodioxole derivatives and makes it a valuable compound for further research and development.

Biological Activity

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde (CAS No. 1269252-03-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure

The chemical structure of this compound is characterized by a dioxole ring and a thioether group, which may contribute to its reactivity and biological properties. The molecular formula is C8H6O4SC_8H_6O_4S, with a molecular weight of approximately 198.20 g/mol.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals, showing that modifications to the thioxo group can enhance antioxidant activity. For instance, the presence of electron-donating groups on the benzene ring was correlated with increased radical scavenging activity .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various bacterial strains. In vitro studies demonstrated that the compound exhibited inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Cytotoxicity Against Cancer Cells

The cytotoxic potential of this compound has been explored in several cancer cell lines. Notably, it showed significant antiproliferative effects against breast cancer cells (MCF-7 and MDA-MB-231). The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Case Studies

  • Antioxidant Evaluation : A study conducted by Textor et al. focused on synthesizing derivatives of this compound and assessing their antioxidant activity using DPPH and ABTS assays. Results indicated that certain derivatives had IC50 values comparable to established antioxidants like ascorbic acid, suggesting potential applications in nutraceuticals .
  • Antimicrobial Screening : In a systematic evaluation of antimicrobial agents, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a lead compound for developing new antibiotics .

Summary of Research Findings

Activity TypeFindingsReferences
AntioxidantSignificant radical scavenging activity; structure-dependent efficacy
AntimicrobialEffective against S. aureus and E. coli; MIC = 32 µg/mL for S. aureus
CytotoxicityInduced apoptosis in breast cancer cell lines; confirmed through caspase assays

Properties

Molecular Formula

C8H4O3S

Molecular Weight

180.18 g/mol

IUPAC Name

2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C8H4O3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-4H

InChI Key

ODPJSNSWGNLXLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=S)O2

Origin of Product

United States

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